

Application Notes and Protocols for Testing ML2006a4 Efficacy in Cell Culture Models

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Compound of Interest

Compound Name: ML2006a4

Cat. No.: B12366467

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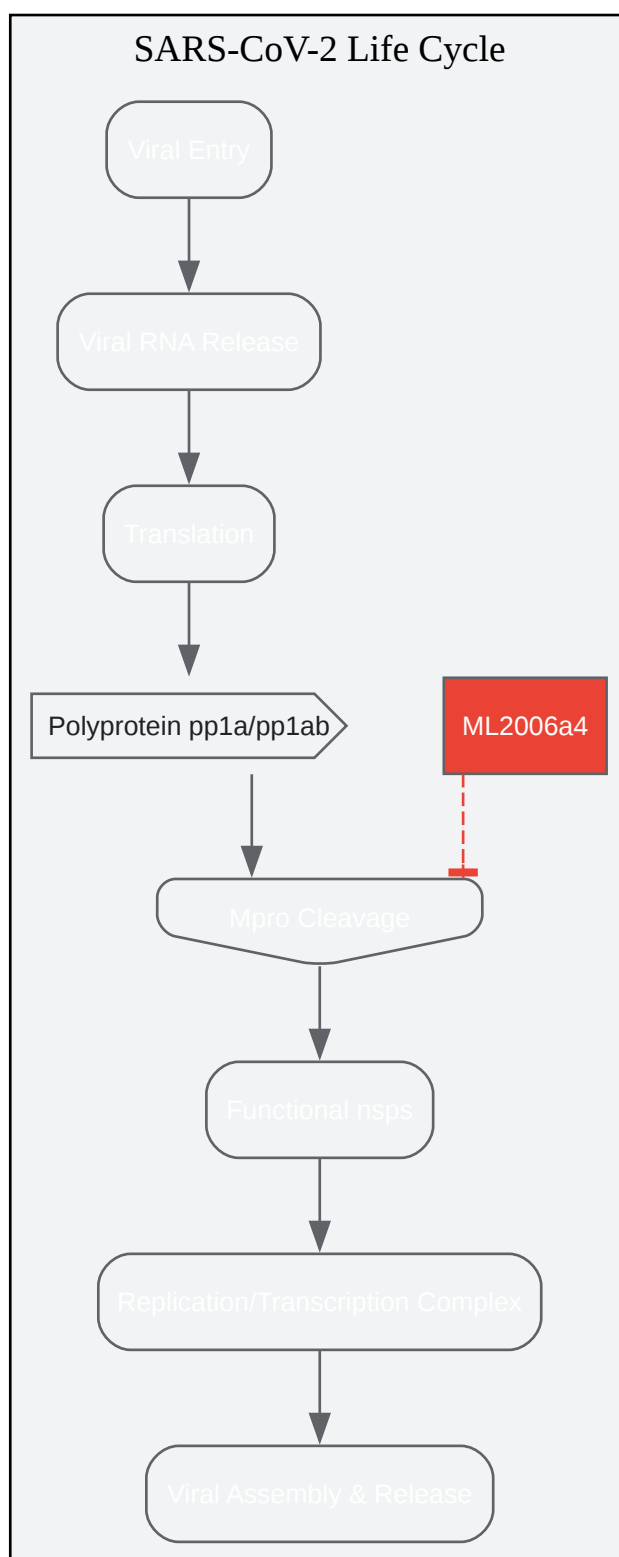
For Researchers, Scientists, and Drug Development Professionals

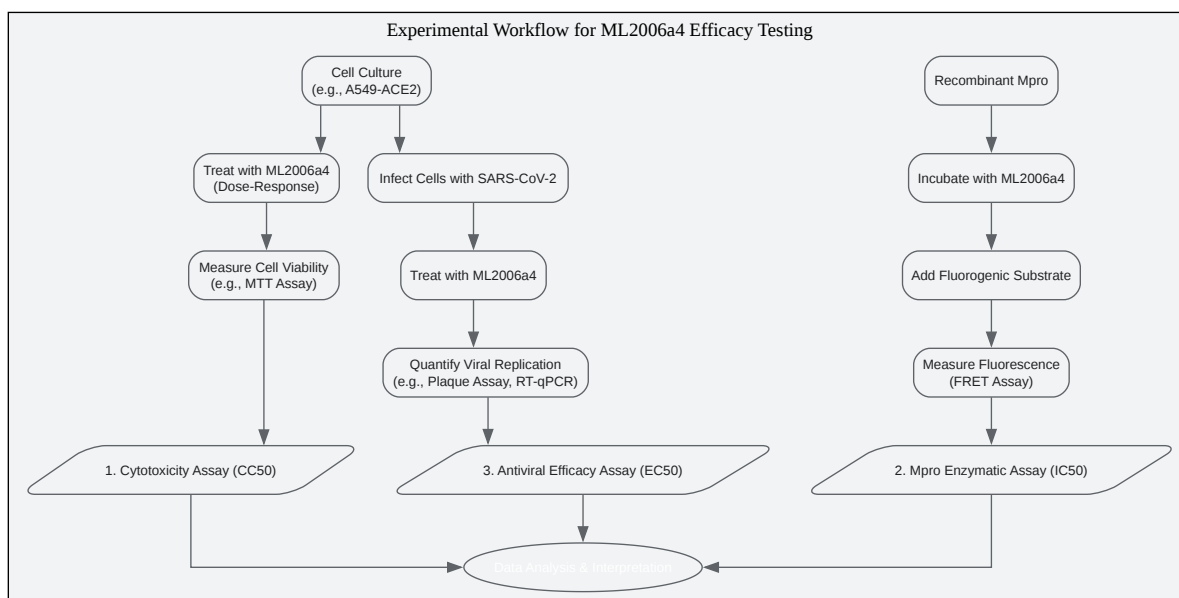
Introduction

ML2006a4 is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting the viral life cycle. These application notes provide detailed protocols for utilizing relevant cell culture models to assess the antiviral efficacy and cytotoxicity of **ML2006a4**.

Mechanism of Action: Inhibition of SARS-CoV-2 Polyprotein Processing

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The main protease, Mpro, is responsible for cleaving these polyproteins at 11 distinct sites to release functional non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex. **ML2006a4**, as an Mpro inhibitor, blocks this crucial step.





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